molecular formula C13H17NO3 B110071 6,7-Dimethoxy-1-(methoxymethyl)-3,4-dihydroisoquinoline CAS No. 107415-83-8

6,7-Dimethoxy-1-(methoxymethyl)-3,4-dihydroisoquinoline

Cat. No.: B110071
CAS No.: 107415-83-8
M. Wt: 235.28 g/mol
InChI Key: VGIAMYDHVZJFSI-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-1-(methoxymethyl)-3,4-dihydroisoquinoline is a synthetic 3,4-dihydroisoquinoline derivative characterized by methoxy substituents at positions 6 and 7 and a methoxymethyl group at position 1. This compound is of significant interest in medicinal chemistry, particularly as a precursor to neuromuscular blockers like mivacurium chloride . Its structural framework allows for diverse modifications, making it a versatile scaffold for studying structure-activity relationships (SAR) in alkaloid-derived pharmaceuticals.

Properties

IUPAC Name

6,7-dimethoxy-1-(methoxymethyl)-3,4-dihydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-15-8-11-10-7-13(17-3)12(16-2)6-9(10)4-5-14-11/h6-7H,4-5,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGIAMYDHVZJFSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NCCC2=CC(=C(C=C21)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Adaptation for Methoxymethyl Substitution

To incorporate the methoxymethyl group, the precursor amide must feature a methoxymethyl moiety at the nitrogen atom. A plausible synthesis involves reacting 2-(3,4-dimethoxyphenyl)ethylamine with methoxymethyl chloride in the presence of a base such as triethylamine, forming N-(methoxymethyl)-2-(3,4-dimethoxyphenyl)ethylamine . Subsequent acylation with acetyl chloride yields N-(methoxymethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide , which undergoes cyclization under acidic conditions (e.g., H₂SO₄ or POCl₃) to form the target compound. This route mirrors the mechanism observed in earlier studies.

Alkylation of Dihydroisoquinoline Intermediates

Direct alkylation of preformed dihydroisoquinoline cores offers a modular route to introduce the methoxymethyl group. The intermediate 6,7-dimethoxy-3,4-dihydroisoquinoline (PubChem CID: 30058) serves as a starting material for such transformations.

Nucleophilic Substitution at the 1-Position

Treating 6,7-dimethoxy-3,4-dihydroisoquinoline with methoxymethyl chloride in the presence of a strong base (e.g., NaH or K₂CO₃) facilitates nucleophilic substitution at the nitrogen atom. This reaction typically proceeds in anhydrous solvents such as dichloromethane or THF at room temperature, yielding the methoxymethyl derivative. A related procedure for 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride demonstrates 85.6% yield when reacted with 3-((dimethylamino)methyl)-5-methylhexan-2-one in water-n-heptane mixtures at 35°C.

Catalytic and Phase-Transfer Methodologies

Recent advances emphasize the role of phase-transfer catalysts (PTCs) in enhancing reaction efficiency. For example, the use of N-benzyl-N,N,N-triethylammonium chloride (TEBAC) in water at 50–60°C for 24 hours achieves a 73.3% yield of tetrabenazine derivatives from dihydroisoquinoline hydrochlorides. Applying similar conditions to 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride and methoxymethylating agents could streamline the synthesis of the target compound.

Optimization of Reaction Parameters

Key parameters influencing yield and purity include:

ParameterOptimal RangeImpact on Yield
Temperature30–60°CMaximizes kinetics without decomposition
Catalyst Loading0.1–0.2 equivBalances cost and efficiency
Solvent SystemWater-n-heptaneFacilitates phase separation
Reaction Time24–48 hoursEnsures completion

Data adapted from large-scale syntheses of related compounds.

Characterization and Analytical Validation

Successful synthesis necessitates rigorous characterization via spectroscopic and chromatographic methods.

Spectroscopic Analysis

  • IR Spectroscopy : The presence of C=N stretching vibrations (1612 cm⁻¹) and methoxy C-O bonds (2854–2924 cm⁻¹) confirms the dihydroisoquinoline core.

  • GC-MS : Molecular ion peaks at m/z 313 (for precursor amides) and 265 (for dihydroisoquinolines) align with expected molecular weights.

  • ¹H NMR : Methoxymethyl protons resonate as a singlet at δ 3.3–3.5 ppm, while aromatic protons of the 6,7-dimethoxy groups appear as two singlets at δ 6.7–7.1 ppm .

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-1-(methoxymethyl)-3,4-dihydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert it into different reduced forms, such as tetrahydroisoquinolines.

    Substitution: Substitution reactions can introduce different substituents at various positions on the isoquinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require specific catalysts and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce tetrahydroisoquinoline derivatives.

Scientific Research Applications

6,7-Dimethoxy-1-(methoxymethyl)-3,4-dihydroisoquinoline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-1-(methoxymethyl)-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, such as enzyme activity and receptor binding. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Comparison

Key Substituents and Functional Groups

The methoxymethyl group at position 1 distinguishes the target compound from analogs. Below is a structural comparison with related dihydroisoquinolines:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol)
6,7-Dimethoxy-1-(methoxymethyl)-3,4-dihydroisoquinoline 1-(methoxymethyl), 6,7-dimethoxy C₁₃H₁₇NO₃ 235.28
1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ) 1-(2-chlorophenyl), 3-methyl, 6,7-dimethoxy C₁₉H₁₉ClNO₂ 328.82
6,7-Dimethoxy-1-(thiophen-2-yl)-3,4-dihydroisoquinoline 1-(thiophen-2-yl), 6,7-dimethoxy C₁₅H₁₅NO₂S 273.35
1-Benzyl-6,7-dimethoxy-3,4-dihydroisoquinoline 1-benzyl, 6,7-dimethoxy C₁₈H₁₉NO₂ 281.35
6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline 1-methyl, 6,7-dimethoxy C₁₂H₁₅NO₂ 205.26
7-Hydroxy-6-methoxy-1-methyl-3,4-dihydroisoquinoline-15N-oxide 1-methyl, 6-methoxy, 7-hydroxy, N-oxide C₁₁H₁₃NO₃ 207.23

Structural Insights :

  • Methoxymethyl vs. Aromatic Substituents : The methoxymethyl group (target compound) enhances solubility compared to bulky aromatic substituents (e.g., chlorophenyl in DIQ or benzyl in ).
Reaction Pathways and Yields
Compound Synthesis Method Key Observations
Target Compound (Mivacurium precursor) Asymmetric transfer hydrogenation (ATH) with [RuCl(η⁶-p-cymene)(TsDPEN)]; N-methylation High stereoselectivity (>90% ee); optimized for industrial-scale production
DIQ Bischler–Napieralski reaction from 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)benzamide Moderate yield (~60%); in silico screening prioritized synthesis
1-Benzyl derivative Reduction of Reissert compounds under buffered conditions (pH 8) Improved cyanide displacement efficiency (85% yield)
6,7-Dimethoxy-1-methyl analog Direct alkylation or cyclization Commercial availability (purity ≥95%); used as a reference in SAR studies

SAR Highlights :

  • Methoxy Positioning : 6,7-Dimethoxy groups are critical for receptor binding in neuromuscular blockers .
  • Substituent Flexibility : 1-Methoxyalkyl or benzyl groups modulate lipophilicity, affecting blood-brain barrier penetration .

Spectral and Physical Properties

NMR and Purity Data
Compound 13C NMR Shifts (δ, ppm) Purity
Target Compound Not reported in evidence; expected peaks near δ 55–65 (methoxy groups) Industrial-grade (≥95% for pharmaceutical intermediates)
DIQ Full characterization via ¹H/¹³C NMR; δ 15.1 (CH₃), 45.9 (N–CH₂) Lab-scale (≥95%)
1-(Thiophen-2-yl) analog δ 273.35 (MW confirmed); thiophene protons at δ 6.8–7.2 Commercial (95%)

Biological Activity

6,7-Dimethoxy-1-(methoxymethyl)-3,4-dihydroisoquinoline is a compound belonging to the isoquinoline family, which has garnered attention for its potential biological activities. Isoquinolines are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and neuroprotective effects. This article focuses on the biological activity of this specific compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C12H15NO3\text{C}_{12}\text{H}_{15}\text{N}O_{3}

This structure contributes to its interaction with various biological targets.

Research indicates that this compound exhibits several mechanisms of action:

  • Calcium Channel Modulation : The compound has been shown to influence calcium currents in smooth muscle tissues by modulating muscarinic acetylcholine receptors (mAChRs) and serotonin receptors (5-HT). Specifically, it reduces the strength of calcium-dependent contractions in smooth muscle preparations .
  • Receptor Activity : Immunohistochemical studies revealed a significant reduction in the activity of 5-HT2A and 5-HT2B receptors in smooth muscle cells and neurons within the myenteric plexus when treated with this compound. This suggests a role in modulating neurotransmitter signaling pathways .

Biological Activity Summary

The biological activities of this compound can be summarized as follows:

Biological Activity Mechanism Concentration
Modulation of Muscle ContractilityReduces Ca2+^{2+}-dependent contractions via mAChR and 5-HT receptor modulationEffective at 25-100 μM
Inhibition of Neuronal ActivityDecreases neuronal response to serotonin when co-administered with 5-HTSignificant inhibition observed
Receptor Expression ReductionDecreases expression of 5-HT2A and 5-HT2B receptors in treated tissuesStatistically significant reduction

Case Studies

  • Smooth Muscle Tissue Studies : In a controlled study involving isolated smooth muscle tissues from guinea pigs, the administration of the compound resulted in a marked decrease in spontaneous contractile activity. The maximal effect was observed at a concentration of 50 μM, where it achieved approximately 31.6% of the contraction force evoked by acetylcholine .
  • Neurotransmitter Interaction : Another study demonstrated that when combined with serotonin (5-HT), the compound significantly inhibited neuronal activity in smooth muscle tissues. This interaction highlights its potential as a therapeutic agent for conditions involving dysregulated smooth muscle contractility .

Therapeutic Potential

Given its biological activities, this compound shows promise as a therapeutic agent for various conditions:

  • Gastrointestinal Disorders : Its ability to modulate smooth muscle contractility could be beneficial in treating disorders such as irritable bowel syndrome (IBS) or other gastrointestinal motility disorders.
  • Neurological Applications : The compound's effects on neurotransmitter receptors suggest potential applications in neuropharmacology, particularly for conditions like anxiety or depression where serotonin signaling is disrupted.

Q & A

Q. What are the standard synthetic routes for 6,7-dimethoxy-1-(methoxymethyl)-3,4-dihydroisoquinoline, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclization of substituted phenethylamine precursors. For example, 6,7-dimethoxy derivatives can be prepared by treating 3,4-dihydroxybenzaldehyde with methoxymethylamine under acidic conditions, followed by catalytic hydrogenation to reduce the imine bond. Reaction solvents (e.g., methanol, DMSO) and temperature (60–100°C) critically affect cyclization efficiency. Yields range from 40–70% depending on substituent steric effects and purification methods (e.g., column chromatography vs. recrystallization) .

Q. How can NMR spectroscopy resolve structural ambiguities in dihydroisoquinoline derivatives?

1H and 13C NMR are essential for distinguishing regioisomers. For instance, methoxy groups at positions 6 and 7 exhibit distinct splitting patterns: the C-6 methoxy proton appears as a singlet (δ 3.85–3.90 ppm), while C-7 methoxy protons may show coupling with adjacent aromatic protons. 2D NMR (e.g., COSY, HSQC) confirms the methoxymethyl group’s attachment to the nitrogen atom via cross-peaks between N-CH2-O and the isoquinoline core .

Q. What are the recommended handling and storage protocols for this compound?

The hydrochloride salt form (CAS 4721-98-6) is hygroscopic and requires storage in a desiccator at 2–8°C. Use nitrile gloves and fume hoods to avoid inhalation of fine particles. Stability tests indicate decomposition after 12 months at room temperature, necessitating periodic HPLC purity checks (>98%) .

Advanced Research Questions

Q. How do substituents at the 1-position (e.g., methoxymethyl vs. methyl) modulate biological activity?

Comparative studies show that the methoxymethyl group enhances solubility in polar solvents (e.g., logP = 1.2 vs. 1.8 for methyl derivatives) but reduces blood-brain barrier penetration. In vitro assays against monoamine oxidases (MAOs) reveal that methoxymethyl derivatives exhibit 10-fold lower IC50 values (∼5 μM) compared to methyl analogs, likely due to hydrogen bonding with active-site residues .

Q. What analytical methods are suitable for quantifying trace impurities in deuterated analogs (e.g., 6,7-D6-dimethoxy derivatives)?

LC-MS/MS with a C18 column and deuterated solvent system (ACN/D2O) achieves baseline separation of isotopologues. Quantify impurities like residual methyl groups using MRM transitions (m/z 205 → 163 for the parent ion; m/z 211 → 169 for D6-analogs). Detection limits are ≤0.1% w/w .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic aromatic substitution?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal that electron-donating methoxy groups at C-6 and C-7 deactivate the isoquinoline ring toward electrophiles. The lowest unoccupied molecular orbital (LUMO) energy (−1.8 eV) localizes at the C-1 position, favoring nucleophilic attack at this site. Experimental validation via kinetic studies (k = 0.02 s−1 in THF) aligns with computational predictions .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points: How to validate purity?

Literature values for the hydrochloride salt range from 187–191°C. Differential Scanning Calorimetry (DSC) with a heating rate of 5°C/min under nitrogen resolves this: impurities (e.g., residual solvents) lower observed melting points. Cross-reference with elemental analysis (%C: 58.2; %H: 6.1; %N: 5.8) ensures batch consistency .

Q. Conflicting MAO inhibition Are assay conditions responsible?

Reported IC50 values vary from 5–50 μM across studies. This discrepancy arises from differences in enzyme sources (recombinant human MAO-A vs. rat liver homogenates) and substrate concentrations (0.1–1.0 mM tyramine). Standardize assays using recombinant enzymes and 0.5 mM substrate to minimize variability .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyValueMethod/Reference
Molecular Weight205.26 g/molHRMS (ESI+)
logP (octanol/water)1.2 ± 0.1Shake-flask HPLC
Aqueous Solubility12 mg/mL (pH 7.4)UV-Vis spectrometry

Q. Table 2. Synthetic Optimization Parameters

ParameterOptimal ConditionImpact on Yield
SolventMethanol (anhydrous)65% yield vs. 40% in DCM
Temperature80°C<50°C results in <30%
CatalystPd/C (10 wt%)No reaction with PtO2

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7-Dimethoxy-1-(methoxymethyl)-3,4-dihydroisoquinoline
Reactant of Route 2
6,7-Dimethoxy-1-(methoxymethyl)-3,4-dihydroisoquinoline

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